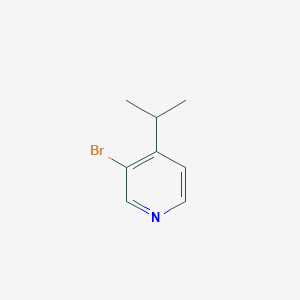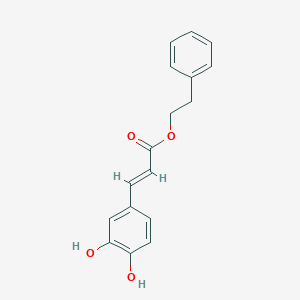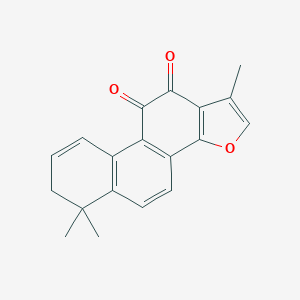![molecular formula C12H18N2O B049236 2-Pyrrolidinone, 1-[4-(1-azetidinyl)-2-butyn-1-yl]-5-methyl- CAS No. 119977-60-5](/img/structure/B49236.png)
2-Pyrrolidinone, 1-[4-(1-azetidinyl)-2-butyn-1-yl]-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrrolidinone, 1-[4-(1-azetidinyl)-2-butyn-1-yl]-5-methyl- is a chemical compound that has been widely studied for its potential applications in various scientific research fields. This compound is commonly referred to as P-5-M, and it is a derivative of pyrrolidone. P-5-M has been found to have several biochemical and physiological effects, making it an interesting compound for further study.
Mechanism Of Action
The mechanism of action of P-5-M is not fully understood, but it has been found to interact with several biological targets, including GABA receptors, dopamine receptors, and sigma receptors. P-5-M has been found to have both agonistic and antagonistic effects on these receptors, depending on the specific receptor subtype and the concentration of P-5-M.
Biochemical And Physiological Effects
P-5-M has been found to have several biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and neuroprotective activity. P-5-M has also been found to modulate the activity of several enzymes, including acetylcholinesterase and monoamine oxidase.
Advantages And Limitations For Lab Experiments
One advantage of using P-5-M in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of using P-5-M is its relatively high cost compared to other compounds that may have similar effects.
Future Directions
There are several future directions for the study of P-5-M, including:
1. Further investigation of the mechanism of action of P-5-M, including its interactions with specific receptor subtypes and downstream signaling pathways.
2. Exploration of the potential therapeutic applications of P-5-M in the treatment of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.
3. Development of new synthetic methods for the production of P-5-M that are more cost-effective and environmentally friendly.
4. Investigation of the potential use of P-5-M as a diagnostic tool for the detection of certain diseases, including cancer.
5. Study of the potential interactions between P-5-M and other compounds, including drugs and environmental toxins, to better understand its potential effects on human health.
In conclusion, P-5-M is a promising compound with several potential applications in scientific research. Further study of this compound is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
P-5-M can be synthesized using a multistep process that involves the reaction of 4-(1-azetidinyl)-2-butyn-1-ol with methyl isocyanate, followed by cyclization with sodium hydroxide. This synthesis method has been extensively studied and optimized to produce high yields of pure P-5-M.
Scientific Research Applications
P-5-M has been used in several scientific research applications, including as a building block for the synthesis of other compounds, as a ligand for metal complexes, and as a potential drug candidate. P-5-M has been found to have potential applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
properties
CAS RN |
119977-60-5 |
|---|---|
Product Name |
2-Pyrrolidinone, 1-[4-(1-azetidinyl)-2-butyn-1-yl]-5-methyl- |
Molecular Formula |
C12H18N2O |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-[4-(azetidin-1-yl)but-2-ynyl]-5-methylpyrrolidin-2-one |
InChI |
InChI=1S/C12H18N2O/c1-11-5-6-12(15)14(11)10-3-2-7-13-8-4-9-13/h11H,4-10H2,1H3 |
InChI Key |
RMHKTTNQONQQRB-UHFFFAOYSA-N |
SMILES |
CC1CCC(=O)N1CC#CCN2CCC2 |
Canonical SMILES |
CC1CCC(=O)N1CC#CCN2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



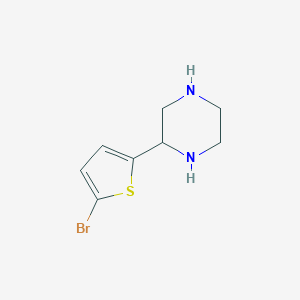
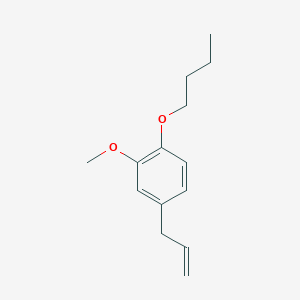


![[37,38,39,40,41,42,43,44,45,46,47,48,49-Tridecaacetyloxy-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-36-yl] acetate](/img/structure/B49172.png)
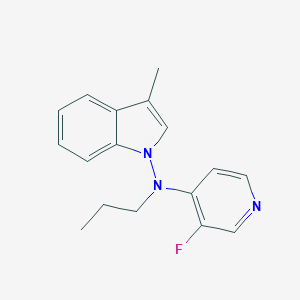
![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-phenylpropanoic acid](/img/structure/B49178.png)



